Inter-Thiol Spatial Separation vs. 1,4-Benzenedithiol
The transannular bridgehead-to-bridgehead C1–C3 distance in the bicyclo[1.1.1]pentane scaffold ranges from 1.804(8) Å to 1.923(3) Å depending on bridgehead substituents, with the unsubstituted or thiol-substituted variants falling near 1.87 Å [1]. By contrast, the para carbon–carbon distance in 1,4-disubstituted benzene is approximately 2.79 Å [2]. This ~0.92 Å difference (BCP is ~33% shorter) directly alters the spatial separation and angular orientation of the two thiol groups, which is critical when the compound is employed as a rigid bifunctional linker for bioconjugation, metal-organic framework (MOF) construction, or self-assembled monolayer (SAM) formation.
| Evidence Dimension | Inter-thiol group spatial separation (bridgehead C–C distance as proxy) |
|---|---|
| Target Compound Data | 1.804(8)–1.923(3) Å; typical ~1.87 Å for BCP-1,3-disubstituted derivatives [1] |
| Comparator Or Baseline | 1,4-Benzenedithiol: para-C–C distance ~2.79 Å [2] |
| Quantified Difference | BCP inter-thiol distance is approximately 0.92 Å (~33%) shorter than para-phenyl |
| Conditions | Single-crystal X-ray diffraction of seven BCP derivatives; standard benzene geometry [1][2] |
Why This Matters
For applications requiring precise spatial control of thiol groups—such as bidentate metal coordination, SAM formation on gold surfaces, or rigid cross-linking—the ~33% shorter inter-thiol distance of BCP-1,3-dithiol versus 1,4-benzenedithiol produces a fundamentally different geometric constraint that directly governs binding stoichiometry, pore size in coordination polymers, and molecular packing density.
- [1] Grover, N.; Flanagan, K. J.; Trujillo, C.; Kingsbury, C. J.; Senge, M. O. An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Eur. J. Org. Chem. 2021, 2021 (7), 1113–1122. (Transannular distances: BCP 1, 1.804(8) Å; BCP 6, 1.923(3) Å; Table S1.) View Source
- [2] KIT – IOC – Bräse Research Group. Bicyclo[1.1.1]pentane (BCP) Moiety as a Bioisoster for Para-Substituted Phenyl Rings. (Figure 1 comparison of para-benzene vs BCP geometry.) View Source
